N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S/c21-14-4-3-5-15(12-14)22-18(26)13-25-20(27)17-7-2-1-6-16(17)19(23-25)24-8-10-28-11-9-24/h1-7,12H,8-11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPYYOMMHFRNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-bromophenylamine, thiomorpholine, and phthalic anhydride. The reaction conditions may involve:
Amination: Reacting 3-bromophenylamine with phthalic anhydride to form an intermediate.
Cyclization: Introducing thiomorpholine to the intermediate under controlled conditions to form the thiomorpholine ring.
Acetylation: Acetylating the resulting compound to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to proteins or enzymes, while the thiomorpholine ring can enhance solubility and bioavailability. The phthalazinone moiety may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Biological Activity
N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and the biological activities reported in various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
It features a bromophenyl group, a thiomorpholine moiety, and a dihydrophthalazine core, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiomorpholine ring and the introduction of the bromophenyl group through electrophilic aromatic substitution. Detailed procedures can be found in chemical synthesis literature.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of derivatives similar to this compound. For instance, compounds containing thiomorpholine have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. A study reported that derivatives with similar structures inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity: The compound may act as an enzyme inhibitor in metabolic pathways crucial for cell proliferation.
- Interaction with DNA: Some studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-bromophenyl)-... | E. coli | 32 µg/mL |
| N-(3-bromophenyl)-... | S. aureus | 16 µg/mL |
Study 2: Anticancer Potential
Another investigation assessed the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM against breast cancer cells.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR (300–500 MHz, CDCl₃ or DMSO-d₆) to confirm regiochemistry and purity. Key signals include aromatic protons (~δ 7.2–7.6 ppm) and thiomorpholine methylenes (~δ 3.3–3.6 ppm) .
- Mass Spectrometry : ESI/APCI-MS to verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
Basic Question: How is the crystal structure of this compound determined, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation:
Q. Structural Insights :
- Hydrogen bonding between the acetamide carbonyl and thiomorpholine sulfur stabilizes the conformation .
- Bromine’s steric bulk influences π-stacking interactions in the solid state .
Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Methodological Optimization Steps :
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (e.g., BINAP, Xantphos) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for thiomorpholine incorporation; DMF often improves reaction rates .
- Temperature Gradients : Perform reactions under reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
- Workup Strategies : Acid-base extraction to remove unreacted starting materials, followed by HPLC (C18 column, acetonitrile/water) for final purity assessment (>95%) .
Advanced Question: What computational approaches are used to predict the compound’s pharmacological activity?
Answer:
In Silico Strategies :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 reverse transcriptase), focusing on hydrogen bonding with the phthalazinone core and hydrophobic contacts with the bromophenyl group .
- QSAR Modeling : Use descriptors like logP, polar surface area, and topological torsion to correlate structural features with bioactivity (e.g., IC₅₀ values) .
- ADMET Prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability, guiding lead optimization .
Advanced Question: How are structure-activity relationships (SARs) investigated for derivatives of this compound?
Answer:
SAR Workflow :
Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Br with Cl, altering thiomorpholine with morpholine) .
Biological Assays :
- In Vitro Testing : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to evaluate selectivity .
Data Analysis :
- Electron-withdrawing groups (e.g., Br) enhance target binding but may reduce solubility .
- Thiomorpholine’s sulfur atom improves metabolic stability compared to morpholine derivatives .
Advanced Question: How do researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradiction Resolution Strategies :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets across studies, adjusting for differences in cell lines (e.g., HeLa vs. Jurkat) or assay formats (e.g., luminescence vs. colorimetric) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Advanced Question: What methodologies are employed to study the compound’s stability under physiological conditions?
Answer:
Stability Protocols :
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via UPLC-MS over 24–72 hours .
- Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm), analyzing by DSC (differential scanning calorimetry) and XRD to detect polymorphic changes .
- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
